molecular formula C15H20N4O2 B5291893 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol

3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol

Cat. No. B5291893
M. Wt: 288.34 g/mol
InChI Key: OGKVVDACXXXHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPP is a pyrazolopyridine derivative that has been shown to have promising effects in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol has also been shown to inhibit the activity of the hepatitis B virus (HBV) core protein, which is essential for the replication of the virus. Additionally, 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol has also been shown to induce apoptosis in cancer cells and inhibit the replication of the hepatitis B virus. Additionally, 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol has been shown to increase glucose uptake and inhibit lipogenesis in adipocytes, which may have implications for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further study. However, one limitation of 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol and its potential side effects.

Future Directions

There are several future directions for the study of 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol. One area of interest is the development of 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol-based drug delivery systems, which could improve the efficacy and specificity of drug treatments. Additionally, further research is needed to fully understand the mechanism of action of 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol and its potential applications in the treatment of various diseases. 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol may also have potential applications in agriculture, as it has been shown to have anti-fungal properties. Overall, the study of 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol has the potential to lead to the development of new therapeutic agents and improve our understanding of cellular signaling pathways.

Synthesis Methods

The synthesis of 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol involves the reaction of pyrazolo[1,5-a]pyridine-3-carboxylic acid with N,N-dimethylaminomethyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with pyrrolidine-1-carbonyl chloride to produce 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol. The synthesis of 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol has been reported in several research articles, and the purity and yield of the compound can be optimized by adjusting the reaction conditions.

Scientific Research Applications

3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol has been tested in vitro and in vivo for its efficacy against various diseases, including cancer, hepatitis B, and inflammation-related disorders. 3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol has also been studied for its potential use in drug delivery systems and as a chemical probe for studying cellular signaling pathways.

properties

IUPAC Name

[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-17(2)10-15(21)6-8-18(11-15)14(20)12-9-16-19-7-4-3-5-13(12)19/h3-5,7,9,21H,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKVVDACXXXHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCN(C1)C(=O)C2=C3C=CC=CN3N=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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